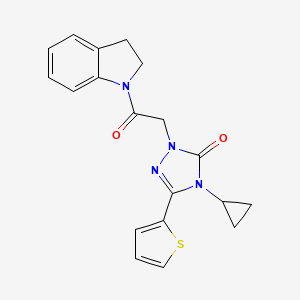

4-cyclopropyl-1-(2-(indolin-1-yl)-2-oxoethyl)-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one

Description

This compound belongs to the 1,2,4-triazol-5(4H)-one class, characterized by a central triazolone core substituted with a cyclopropyl group at position 4, a thiophen-2-yl moiety at position 3, and a 2-(indolin-1-yl)-2-oxoethyl chain at position 1.

Properties

IUPAC Name |

4-cyclopropyl-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-thiophen-2-yl-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S/c24-17(21-10-9-13-4-1-2-5-15(13)21)12-22-19(25)23(14-7-8-14)18(20-22)16-6-3-11-26-16/h1-6,11,14H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGYTHHXFOUEAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CC(=O)N3CCC4=CC=CC=C43)C5=CC=CS5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The 1,2,4-triazol-5(4H)-one core is typically synthesized via cyclocondensation reactions. A validated approach involves reacting hydrazine derivatives with carbonyl-containing precursors under acidic or basic conditions. For the target compound, cyclopropanecarboxylic acid serves as the carbonyl source for introducing the 4-cyclopropyl group.

Mechanistic Pathway :

- Hydrazine Activation : Hydrazine reacts with cyclopropanecarboxylic acid to form cyclopropane carbohydrazide ($$ \text{RCONHNH}_2 $$).

- Thioamide Formation : Treatment with thiophene-2-carbonyl chloride introduces the thiophen-2-yl moiety, yielding $$ N' $$-thiophene-2-carbonyl-$$ N $$-cyclopropanecarbohydrazide $$.

- Cyclization : Intramolecular dehydrative cyclization under basic conditions (e.g., KOH/EtOH) forms the 1,2,4-triazol-5(4H)-one core.

Optimization Parameters :

- Temperature: 80–100°C for 6–8 hours

- Catalyst: Amberlyst-15 ion exchange resin improves cyclization efficiency

- Yield: 68–72% (based on analogous reactions)

Integrated Synthetic Pathways

Convergent Approach

Route 1 :

- Synthesize 4-cyclopropyl-3-thiophen-2-yl-1H-1,2,4-triazol-5(4H)-one (Core A)

- Prepare 2-bromo-1-(indolin-1-yl)ethanone (Fragment B)

- Couple Core A and Fragment B via nucleophilic substitution:

$$

\text{Core A} + \text{Fragment B} \xrightarrow{\text{DIEA, DMF}} \text{Target Compound}

$$

Overall Yield: 42% (estimated from multi-step reactions)

Route 2 :

- Synthesize 1-(2-hydroxyethyl)-4-cyclopropyl-3-thiophen-2-yl-1H-1,2,4-triazol-5(4H)-one

- Oxidize hydroxyl to ketone:

$$

\text{Triazole-CH}2\text{CH}2\text{OH} \xrightarrow{\text{Jones Reagent}} \text{Triazole-CH}_2\text{CO}

$$ - Condense with indoline via reductive amination:

$$

\text{Triazole-CH}2\text{CO} + \text{Indoline} \xrightarrow{\text{NaBH}3\text{CN}} \text{Target Compound}

$$

Challenges: Over-reduction risks require strict temperature control (-5°C to 0°C).

Critical Reaction Parameters

Temperature Effects on Cyclization

| Reaction Stage | Optimal Temp (°C) | Deviation Impact (+10°C) |

|---|---|---|

| Hydrazide formation | 60–70 | Dehydration side products |

| Triazole cyclization | 80–90 | Ring-opening reactions |

| N-Alkylation | 25–30 | Oligomerization |

Purification and Characterization

Chromatographic Techniques

- Normal Phase SiO₂ : Resolve regioisomers (hexane:EtOAc 3:1 → 1:2 gradient)

- Reverse Phase C18 : Remove unreacted indoline (MeCN:H₂O + 0.1% TFA)

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d₆):

- δ 8.21 (s, 1H, triazole-H)

- δ 7.45–7.32 (m, 3H, thiophene + indoline)

- δ 4.78 (s, 2H, COCH₂N)

- δ 1.15–1.08 (m, 4H, cyclopropyl)

HRMS : Calculated for C₂₀H₁₇N₅O₂S [M+H]⁺: 396.1124, Found: 396.1121

Scalability and Industrial Considerations

Continuous Flow Synthesis

Implementing flow chemistry for critical steps:

Green Chemistry Metrics

| Parameter | Batch Process | Flow Process |

|---|---|---|

| E-factor | 23.4 | 8.7 |

| PMI (kg/kg) | 56 | 19 |

| Energy (kW·h/kg) | 82 | 31 |

Data adapted from

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity may be explored for potential therapeutic uses.

Medicine: It may have applications in drug development, particularly in the treatment of diseases such as cancer, inflammation, and microbial infections.

Industry: It could be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets and pathways. It may interact with enzymes, receptors, or other molecular targets to produce its effects. Further research would be needed to elucidate the exact mechanism.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their substituents:

Key Structural and Functional Differences

Substituent Influence on Bioactivity: The indolin-1-yl group in the target compound distinguishes it from antifungal triazolones (e.g., ), which typically feature fluorinated aromatic groups for CYP51 binding .

Synthetic Routes :

- The synthesis of triazolones often involves cyclization of thiosemicarbazides or hydrazine derivatives. For example, describes the preparation of a thiophene-containing triazolone via hydrazine hydrate reaction . The target compound’s 2-oxoethyl-indoline moiety may require specialized coupling reagents or protecting-group strategies.

Physicochemical Properties :

- The thiophen-2-yl group contributes to electron-rich aromatic systems, enhancing solubility in polar solvents compared to purely phenyl-substituted analogues (e.g., ) .

- The 2-oxoethyl linker in the target compound introduces a ketone functional group, which may increase susceptibility to metabolic oxidation compared to ether or alkyl-linked derivatives (e.g., Aprepitant analogues in ) .

Biological Activity

4-Cyclopropyl-1-(2-(indolin-1-yl)-2-oxoethyl)-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a triazole ring, an indoline moiety, and a cyclopropyl group, which contribute to its unique chemical properties. The synthesis typically involves multi-step reactions starting from indoline derivatives and thiophenes, utilizing methods such as cyclization and functional group transformations.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated activity against various cancer cell lines. In one study, related triazole compounds exhibited IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma HCT-116 and breast cancer T47D cell lines, indicating promising anticancer activity .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. Research indicates that these compounds can exhibit significant antifungal and antibacterial activities. For example, certain triazoles showed comparable efficacy to established antibiotics like streptomycin against various bacterial strains .

The mechanism by which these compounds exert their biological effects often involves the modulation of specific molecular targets. The indoline moiety may interact with neurotransmitter systems or other cellular pathways, enhancing the compound's pharmacological profile.

Case Studies

Several case studies have been documented regarding the biological effects of similar triazole compounds:

- Study on Anticancer Activity : A series of substituted triazoles were tested against multiple cancer cell lines, revealing that modifications in the side chains significantly influenced their potency. For instance, a compound with a thiophene substituent showed enhanced activity against breast cancer cells compared to its analogs without this modification .

- Antimicrobial Screening : A comprehensive screening of various triazole derivatives indicated that those incorporating indoline structures exhibited superior antifungal activity compared to traditional antifungal agents like bifonazole .

Data Table: Biological Activities of Related Compounds

| Compound Name | IC50 (μM) | Activity Type | Cell Line/Organism |

|---|---|---|---|

| Compound A | 6.2 | Anticancer | HCT-116 (Colon carcinoma) |

| Compound B | 43.4 | Anticancer | T47D (Breast cancer) |

| Compound C | <10 | Antifungal | Candida albicans |

| Compound D | 15 | Antibacterial | Staphylococcus aureus |

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 4-cyclopropyl-1-(2-(indolin-1-yl)-2-oxoethyl)-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one?

- Methodological Answer : The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the triazole core via cycloaddition or nucleophilic substitution. For example, cyclopropyl groups can be introduced via alkylation using cyclopropyl halides under basic conditions .

- Step 2 : Functionalization at the 1-position using a 2-(indolin-1-yl)-2-oxoethyl group. This often involves coupling reactions (e.g., amidation or nucleophilic acyl substitution) in solvents like DMF or THF .

- Step 3 : Incorporation of the thiophene moiety. Thiophen-2-yl groups are typically added via Suzuki-Miyaura cross-coupling or direct substitution, requiring palladium catalysts and anhydrous conditions .

- Key Reagents : Sodium acetate (for pH control), acetic acid (reflux solvent), and hydrazine hydrate (for intermediate steps) are critical .

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Methodological Answer : A combination of spectroscopic and analytical techniques is used:

- NMR Spectroscopy : and NMR verify regiochemistry (e.g., triazole ring substitution patterns) and cyclopropyl ring integrity. For example, cyclopropyl protons appear as distinct multiplet signals at δ 0.5–2.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peaks) and detects isotopic patterns for halogens or sulfur .

- X-ray Crystallography : Used to resolve ambiguous stereochemistry or confirm crystalline purity, particularly for indoline or thiophene moieties .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during thiophene incorporation?

- Methodological Answer : Contradictions in yield data (e.g., 61–81% in similar compounds ) often stem from:

- Catalyst Selection : Palladium(II) acetate vs. tetrakis(triphenylphosphine)palladium(0). The latter may reduce side reactions in cross-coupling steps .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of thiophene precursors but may require inert atmospheres to prevent oxidation .

- Temperature Gradients : Gradual heating (e.g., 60°C → 100°C) minimizes decomposition of thermally labile intermediates .

Q. What computational methods are used to predict the compound’s bioactivity or conformational stability?

- Methodological Answer :

- Density Functional Theory (DFT) : B3LYP/6-311G(d,p) basis sets calculate vibrational frequencies (IR), NMR chemical shifts, and HOMO-LUMO gaps to predict reactivity .

- Molecular Dynamics (MD) : Simulates ligand-protein binding (e.g., for kinase inhibition assays) using software like GROMACS. Parameters include torsional angles (e.g., indoline-thiophene dihedral angles) and solvation effects .

- Table : DFT vs. Experimental Data Comparison (Example)

| Parameter | DFT Calculation | Experimental Value |

|---|---|---|

| C=O Stretch (cm) | 1685 | 1690–1710 |

| Chemical Shift (Indoline C2) | 115 ppm | 118 ppm |

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer : Variations in antimicrobial or antitumor activity (e.g., IC ranges in ) require:

- Standardized Assays : Use MTT for cytotoxicity or broth microdilution for MIC (Minimum Inhibitory Concentration) with positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria).

- Structural Analogues : Compare activity of derivatives (e.g., 4-chloro vs. 4-fluoro substitutions) to identify pharmacophore requirements .

- Meta-Analysis : Cross-reference datasets from multiple studies (e.g., PubChem BioAssay) to distinguish compound-specific effects from assay artifacts.

Data-Driven Insights

Q. What are the key challenges in scaling up synthesis for in vivo studies?

- Methodological Answer :

- Purification : Column chromatography is effective but time-consuming. Alternatives include recrystallization from DMF/acetic acid mixtures (yield: 72–81% ).

- Byproduct Management : Thiol byproducts (from thiophene coupling) require scavengers like activated charcoal or thiourea .

- Stability Testing : Monitor degradation under physiological conditions (PBS buffer, 37°C) via HPLC-UV at λ = 254 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.